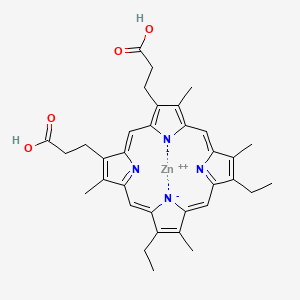

ZN(II) Mesoporphyrin IX

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H36N4O4Zn |

|---|---|

Molecular Weight |

630.1 g/mol |

IUPAC Name |

zinc;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid |

InChI |

InChI=1S/C34H38N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

YQJXHPBQEBGWBG-UHFFFAOYSA-L |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)O)CCC(=O)O)C)C(=C3CC)C)C.[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Zn(II) Mesoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of Zn(II) Mesoporphyrin IX, a metalloporphyrin of significant interest in various research and therapeutic areas. The document outlines the chemical workflow, experimental procedures, and key characterization data.

Overview of Synthesis

The synthesis of this compound is achieved through the insertion of a zinc ion (Zn²⁺) into the central cavity of the Mesoporphyrin IX macrocycle. This metallation reaction is typically carried out by reacting Mesoporphyrin IX or its dihydrochloride (B599025) salt with a zinc salt, such as zinc acetate (B1210297), in a suitable organic solvent. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing a characteristic shift in the Soret and Q-bands upon metallation. Subsequent purification is necessary to remove unreacted starting materials and byproducts, yielding the final, purified this compound.

Experimental Protocol

This protocol is a representative method adapted from established procedures for the synthesis of similar zinc metalloporphyrins.[1][2] Researchers should optimize conditions as necessary for their specific laboratory setup and reagent purity.

2.1. Materials and Reagents

-

Mesoporphyrin IX dihydrochloride (C₃₄H₃₈N₄O₄ · 2HCl)

-

Zinc acetate dihydrate (Zn(CH₃COO)₂ · 2H₂O)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Chloroform (B151607) (CHCl₃)

-

Deionized water

-

n-hexane

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

2.2. Equipment

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Chromatography column

-

UV-Vis spectrophotometer

-

Standard laboratory glassware

2.3. Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, dissolve Mesoporphyrin IX dihydrochloride (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Zinc Salt: Add a significant molar excess of zinc acetate dihydrate (e.g., 10 equivalents) to the solution.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 150 °C for DMF) with continuous stirring.[1]

-

Monitoring the Reaction: The progress of the metallation can be monitored by UV-Vis spectroscopy and thin-layer chromatography (TLC).[1]

-

UV-Vis Spectroscopy: Periodically take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., chloroform), and record the UV-Vis spectrum. A successful reaction is indicated by a shift in the Soret band and changes in the Q-band region, signifying the conversion of the free-base porphyrin to the zinc complex.

-

TLC: Spot the reaction mixture on a silica gel TLC plate and elute with a suitable solvent system (e.g., chloroform/methanol mixture). The metallated porphyrin will have a different Rf value than the starting free-base porphyrin. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. The reaction typically takes several hours.[1]

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitate the crude product by adding deionized water to the reaction mixture.[1]

-

Collect the solid precipitate by filtration.

-

Wash the solid with deionized water and then with n-hexane to remove residual DMF and other impurities.[1]

-

Dry the crude product under vacuum.

-

-

Chromatographic Purification: For higher purity, the crude product can be further purified by silica gel column chromatography.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto a silica gel column.

-

Elute with an appropriate solvent system (e.g., a gradient of chloroform and methanol).

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

-

-

Final Product: Dry the purified this compound under vacuum. Store the final product protected from light at room temperature.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14354-67-7 | [3][4][5] |

| Molecular Formula | C₃₄H₃₆N₄O₄Zn | [3][4][6] |

| Molecular Weight | 630.06 g/mol | [5] |

| Purity (Typical) | >95% | [3][5] |

| Appearance | (To be determined experimentally) | |

| Solubility | Soluble in DMSO | [6] |

Table 2: Spectroscopic Data (Illustrative)

| Analysis Method | Starting Material (Mesoporphyrin IX · 2HCl) | Final Product (this compound) |

| UV-Vis | λmax ≈ 401 nm (Soret band) | Shifted Soret band and simplified Q-bands (typically 2) are expected.[7] (Exact λmax to be determined experimentally) |

| ¹H NMR | Inner N-H protons signal present (typically shielded, upfield of TMS) | Absence of the N-H proton signal confirms zinc insertion.[7] (Full spectrum to be determined experimentally) |

| Reaction Yield | N/A | (To be determined experimentally) |

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound.

Caption: Chemical transformation pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. New zinc(ii) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. medkoo.com [medkoo.com]

- 5. scbt.com [scbt.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. New zinc( ii ) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00762C [pubs.rsc.org]

Purifying Zn(II) Mesoporphyrin IX: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification methods for Zn(II) Mesoporphyrin IX, a key molecule in various research and development applications. The following sections detail experimental protocols for common purification techniques, present comparative data, and illustrate the workflows for achieving high-purity this compound for demanding applications in drug development and scientific research.

Introduction to Purification Strategies

The purification of this compound from a crude synthetic mixture is crucial to remove unreacted starting materials, byproducts, and other metalloporphyrin contaminants. The choice of purification method depends on the initial purity of the sample, the desired final purity, and the scale of the purification. The most common and effective techniques include column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). Often, a combination of these methods is employed to achieve the highest purity.

Comparative Overview of Purification Methods

The selection of a purification strategy is a critical step. The following table summarizes the key quantitative parameters associated with the primary purification methods for this compound, allowing for an informed decision based on the specific requirements of the research or application.

| Purification Method | Typical Purity Achieved | Expected Yield | Throughput | Key Advantages | Key Disadvantages |

| Column Chromatography | >95% | 60-80% | Moderate to High | High loading capacity, effective for removing major impurities. | Can be time-consuming, requires significant solvent volumes. |

| Recrystallization | >98% | 50-70% | High | Simple, cost-effective for achieving high purity from a relatively pure starting material. | Potential for significant product loss in the mother liquor, may not remove all impurities effectively. |

| Preparative HPLC | >99% | 40-60% | Low to Moderate | High resolution for separating closely related impurities, precise fractionation. | Lower loading capacity, more expensive equipment and solvents required. |

Experimental Protocols

The following sections provide detailed methodologies for the key purification techniques. These protocols are based on established methods for metalloporphyrin purification and can be adapted for this compound.

Column Chromatography

Column chromatography is a versatile method for purifying this compound from crude reaction mixtures, capable of separating the desired product from both more and less polar impurities.

Experimental Protocol:

-

Stationary Phase Selection and Slurry Preparation:

-

Choose a suitable stationary phase. Silica gel is commonly used for porphyrin purification. For metalloporphyrins, polyamide can also be an effective stationary phase.

-

Prepare a slurry of the selected stationary phase in the initial mobile phase solvent.

-

-

Column Packing:

-

Secure a glass chromatography column vertically.

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

-

Add a layer of sand on top of the stationary phase to prevent disturbance during sample loading.

-

-

Sample Preparation and Loading:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent (e.g., a mixture of hexane (B92381) and tetrahydrofuran).

-

Carefully apply the dissolved sample onto the top of the column.

-

-

Elution:

-

Begin elution with a non-polar mobile phase (e.g., hexane/tetrahydrofuran (B95107) mixture).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., tetrahydrofuran or ethyl acetate).

-

The reddish-purple band corresponding to this compound should move down the column.

-

-

Fraction Collection and Analysis:

-

Collect fractions as the colored band elutes from the column.

-

Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product. A typical TLC mobile phase for related compounds is chloroform (B151607).

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds, including this compound, provided a suitable solvent system is identified.

Experimental Protocol:

-

Solvent Selection:

-

The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures.

-

Common solvent systems for porphyrin recrystallization include mixtures of a good solvent and a poor solvent (anti-solvent). A combination of chloroform or dichloromethane (B109758) (good solvents) with methanol (B129727) or hexane (anti-solvents) is often effective.

-

-

Dissolution:

-

Place the partially purified this compound in a clean flask.

-

Add a minimal amount of the hot "good" solvent to fully dissolve the compound.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

If crystallization does not occur, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Alternatively, slowly add the "poor" solvent to the solution at room temperature until turbidity is observed, then gently heat until the solution is clear again and allow to cool slowly.

-

-

Crystal Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to remove residual solvent.

-

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers the highest resolution for separating this compound from closely related impurities, yielding a product of very high purity.

Experimental Protocol:

-

Method Development (Analytical Scale):

-

Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities.

-

A common stationary phase is a C18 reversed-phase column.

-

A typical mobile phase for related zinc porphyrins consists of a gradient of methanol and an aqueous buffer or a mixture of methanol and dichloromethane.

-

-

Scale-Up to Preparative Scale:

-

Select a preparative HPLC column with the same stationary phase as the analytical column but with a larger diameter and particle size.

-

Adjust the flow rate and injection volume according to the dimensions of the preparative column.

-

-

Sample Preparation and Injection:

-

Dissolve the this compound sample in the mobile phase.

-

Filter the sample through a syringe filter to remove any particulate matter before injection.

-

Inject the sample onto the preparative HPLC system.

-

-

Fraction Collection:

-

Monitor the elution of the compounds using a UV-Vis detector, typically at the Soret band maximum of the porphyrin (around 400-420 nm).

-

Collect the fraction corresponding to the main peak of this compound.

-

-

Product Recovery:

-

Combine the collected pure fractions.

-

Remove the mobile phase solvents under reduced pressure to obtain the highly purified this compound.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described purification methods.

Caption: Workflow for Column Chromatography Purification.

Caption: Workflow for Recrystallization Purification.

Caption: Workflow for Preparative HPLC Purification.

Conclusion

The purification of this compound to a high degree of purity is essential for its successful application in research and drug development. This guide has provided detailed protocols for column chromatography, recrystallization, and preparative HPLC, along with a comparative analysis of these methods. By selecting the appropriate technique or combination of techniques, researchers can obtain this compound of the required purity for their specific needs. The provided workflows offer a clear visual representation of the purification processes, aiding in the planning and execution of these critical experimental procedures.

A Technical Guide to the UV-Vis Characterization of Zn(II) Mesoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectroscopic characterization of Zn(II) Mesoporphyrin IX. This document details the intrinsic spectral properties, experimental protocols for accurate analysis, and the influence of solvent environments on its absorption characteristics.

Introduction to this compound and its Spectroscopic Features

This compound is a synthetically accessible metalloporphyrin, a derivative of the naturally occurring Mesoporphyrin IX with a central zinc(II) ion. Porphyrins and their metal complexes are characterized by an intense and sharp absorption band in the near-UV region, known as the Soret band (or B band), and several weaker absorption bands in the visible region, referred to as Q-bands.[1] These distinct spectral features arise from π-π* electronic transitions within the highly conjugated porphyrin macrocycle.[1]

The UV-Vis spectrum of a metalloporphyrin like this compound is a powerful tool for its identification, quantification, and for probing its interactions with the surrounding environment. The position and intensity of the Soret and Q-bands are sensitive to factors such as the central metal ion, peripheral substituents, solvent polarity, and axial ligation.[2][3]

Spectral Properties of this compound

The UV-Vis spectrum of this compound is dominated by a strong Soret band typically observed between 400 and 430 nm, and two less intense Q-bands, often labeled as α and β bands, appearing in the 500-600 nm range.[1] The presence of the zinc(II) metal ion simplifies the Q-band region into two bands, in contrast to the four Q-bands observed in the free-base porphyrin.[1]

Influence of Solvent

The choice of solvent can significantly influence the absorption maxima of this compound. This solvatochromism is attributed to interactions between the solvent molecules and the porphyrin macrocycle. Generally, an increase in solvent polarity can lead to shifts in the Soret and Q-bands.[4] The following table summarizes the reported UV-Vis absorption maxima for this compound and closely related zinc porphyrins in various solvents.

| Solvent | Soret Band (λ_max, nm) | Q-band (β) (λ_max, nm) | Q-band (α) (λ_max, nm) | Molar Extinction Coefficient (ε) at Soret Band (M⁻¹cm⁻¹) |

| Dichloromethane (CH₂Cl₂) | ~419 | ~545 | ~582 | Not explicitly found for this compound, but for similar Zn-porphyrins, it is in the order of 10⁵. |

| Chloroform (CHCl₃) | 432 | 564 | 609 | Not explicitly found for this compound. |

| Dimethyl Sulfoxide (DMSO) | 423 | 548 | 586 | Not explicitly found for this compound.[5] |

| Methanol (CH₃OH) | 423 | Not specified | Not specified | Not explicitly found for this compound.[6] |

| Ethanol (C₂H₅OH) | Not specified | Not specified | Not specified | Not explicitly found for this compound. |

| N,N-Dimethylformamide (DMF) | ~420-430 | ~550 | ~590 | Not explicitly found for this compound.[7] |

Note: The exact absorption maxima and molar extinction coefficients can vary slightly depending on the specific experimental conditions and the purity of the compound.

Experimental Protocols

Accurate and reproducible UV-Vis characterization of this compound requires adherence to standardized experimental protocols.

Materials and Equipment

-

This compound (purity >95%)[8]

-

Spectroscopic grade solvents (e.g., Dichloromethane, Chloroform, DMSO, Methanol, Ethanol, DMF)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (typically 1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Preparation of Stock Solution

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Sonication may be required to aid dissolution in some solvents like DMSO.[9]

-

Store the stock solution in the dark to prevent photodegradation.[4]

Preparation of Working Solutions and Spectroscopic Measurement

-

From the stock solution, prepare a series of dilutions in the micromolar range (e.g., 1-10 µM) using the same solvent.

-

Set the UV-Vis spectrophotometer to scan a wavelength range that covers both the Soret and Q-bands (e.g., 350-700 nm).

-

Use a quartz cuvette with a 1 cm path length for all measurements.

-

Fill the reference cuvette with the pure solvent to be used for the sample.

-

Fill the sample cuvette with the prepared this compound solution.

-

Record the absorption spectrum. The absorbance at the Soret band maximum should ideally be within the linear range of the instrument (typically below 1.5).

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Spectroscopic and Biological Activities of Zn(II) Porphyrin with Oxygen Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. hitachi-hightech.com [hitachi-hightech.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

In-Depth Technical Guide to the Mass Spectrometry of Zn(II) Mesoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Zn(II) Mesoporphyrin IX, a key metalloporphyrin with significant applications in biomedical research. This document details the expected mass spectral data, outlines experimental protocols for its analysis, and illustrates the underlying processes through clear diagrams.

Core Concepts in the Mass Spectrometry of Metalloporphyrins

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of molecules. For metalloporphyrins like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. These methods allow for the ionization of the intact molecule with minimal fragmentation.

Subsequent fragmentation of the molecular ion, often induced by collision with an inert gas in a technique known as Collision-Induced Dissociation (CID), provides valuable structural information. The fragmentation patterns of porphyrins are generally characterized by the loss of peripheral substituents.

Data Presentation: Quantitative Mass Spectral Data

The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound are summarized below. The molecular formula for this compound is C₃₄H₃₆N₄O₄Zn, with a monoisotopic mass of 628.2028 u. The data is presented for the most abundant isotope of Zinc (⁶⁴Zn).

| Ion Species | Description | Calculated m/z |

| [M+H]⁺ | Protonated molecular ion | 629.2106 |

| [M]⁺˙ | Radical molecular ion | 628.2028 |

| [M-CH₂COOH]⁺ | Loss of a carboxymethyl radical from a propionic acid side chain | 570.1816 |

| [M-CH₂CH₂COOH]⁺ | Loss of a carboxyethyl radical from a propionic acid side chain | 556.1660 |

| [M-2(CH₂CH₂COOH)]⁺ | Loss of both propionic acid side chains | 484.1292 |

Experimental Protocols

Detailed methodologies for the analysis of this compound by ESI-MS and MALDI-MS are provided below.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. A typical concentration is in the range of 1-10 µM.

-

For infusion analysis, dilute the stock solution to a final concentration of approximately 1 µM in a solvent system compatible with electrospray, such as 50:50 methanol:acetonitrile with 0.1% formic acid to promote protonation.

Instrumentation and Parameters:

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer is suitable.

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizing Gas (N₂): Flow rate of 1-2 L/min.

-

Drying Gas (N₂): Flow rate of 8-10 L/min at a temperature of 200-250 °C.

-

Skimmer Voltage: 40-60 V.

-

Collision Energy (for MS/MS): For fragmentation studies, a collision energy ramp of 10-40 eV can be applied using argon as the collision gas.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Sample Preparation:

-

Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

-

Mix the analyte solution (typically 1 mg/mL in a solvent like THF or dichloromethane) with the matrix solution in a 1:1 to 1:10 (analyte:matrix) ratio.

-

Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry to promote co-crystallization.

Instrumentation and Parameters:

-

Mass Spectrometer: A time-of-flight (TOF) or TOF/TOF mass spectrometer.

-

Laser: A nitrogen laser (337 nm) is commonly used.

-

Ionization Mode: Positive ion mode.

-

Laser Fluence: Adjust to the minimum level necessary for good signal intensity to minimize in-source fragmentation.

-

Pulsed Ion Extraction: Use a delay time appropriate for the mass range to improve resolution.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

Proposed Fragmentation Pathway

Caption: A proposed fragmentation pathway for protonated this compound under CID.

An In-depth Technical Guide on the Crystal Structure and Biological Interactions of Zn(II) Mesoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biological aspects of Zn(II) Mesoporphyrin IX, a synthetic heme analog with significant implications in cellular regulation and potential therapeutic applications. Due to the limited availability of a complete single-crystal X-ray diffraction study for this compound, this guide presents crystallographic data from a closely related structural analogue, Zinc(II) Etioporphyrin-II, to offer valuable structural insights. The guide details experimental protocols for the synthesis and crystallization of metalloporphyrins, alongside an exploration of the key signaling pathways influenced by this compound.

Core Structural Insights: An Analogue-Based Approach

While a definitive crystal structure for this compound is not publicly available, the structure of Zinc(II) Etioporphyrin-II provides a robust model for understanding the coordination environment and molecular geometry. Both molecules share a similar porphyrin core with ethyl and methyl substituents, differing only in the nature of the propionate (B1217596) side chains present in Mesoporphyrin IX.

The following table summarizes the key crystallographic parameters for Zinc(II) Etioporphyrin-II, offering an approximation of the structural characteristics of this compound.

| Parameter | Value |

| Formula | C₃₆H₄₄N₄Zn |

| Crystal System | Tetragonal |

| Space Group | P-42₁c |

| Unit Cell Dimensions | |

| a | 14.13(1) Å |

| b | 14.13(1) Å |

| c | 9.88(1) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1970(3) ų |

| Z | 2 |

| Selected Bond Lengths | |

| Zn-N | 2.042(5) Å |

| N-Cα | 1.374(5) Å |

| Cα-Cβ | 1.453(4) Å |

| Cα-Cm | 1.396(4) Å |

| Cβ-Cβ | 1.376(4) Å |

| Selected Bond Angles | |

| Zn-N-Cα | 126.8(2)° |

| Cα-N-Cα | 106.3(3)° |

| Cα-Cm-Cα | 127.0(4)° |

Data obtained from the gas-phase electron diffraction/mass spectrometry and DFT study of Zinc(II) Etioporphyrin-II.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the insertion of zinc into the free-base Mesoporphyrin IX. A general and effective method involves the use of a zinc salt, such as zinc acetate (B1210297), in a suitable solvent system.

Materials:

-

Mesoporphyrin IX dihydrochloride (B599025)

-

Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

-

Methanol (B129727) (MeOH) or a mixture of Methanol and Dichloromethane (DCM)

-

Sodium acetate (NaOAc) (optional, as a buffer)

-

Chloroform (B151607) (CHCl₃)

-

Distilled water

Procedure:

-

Dissolution of Porphyrin: Dissolve Mesoporphyrin IX dihydrochloride in methanol or a methanol/dichloromethane mixture. The choice of solvent depends on the solubility of the specific porphyrin batch.

-

Metal Insertion: Add a solution of zinc acetate dihydrate in methanol to the porphyrin solution. An excess of the zinc salt is typically used to drive the reaction to completion. The addition of sodium acetate can be beneficial to buffer the reaction mixture.

-

Reaction Monitoring: The reaction progress can be monitored by UV-Vis spectroscopy. A shift in the Soret band and a reduction in the number of Q bands from four to two are indicative of successful metal insertion.[2] The reaction is typically stirred at room temperature for 1-2 hours.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is dissolved in chloroform and washed with distilled water to remove excess zinc salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR and UV-Vis spectroscopy to confirm the insertion of the zinc ion and the purity of the compound. The disappearance of the N-H proton signals in the ¹H NMR spectrum is a clear indicator of successful metallation.[3]

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction analysis is a critical step. Slow evaporation is a commonly employed and effective technique for small molecules like metalloporphyrins.

Materials:

-

Purified this compound

-

A suitable solvent or solvent system (e.g., chloroform/methanol, dichloromethane/hexane)

-

Clean crystallization vessel (e.g., a small vial or test tube)

Procedure:

-

Solvent Selection: Choose a solvent or a binary solvent system in which the compound has moderate solubility. Highly volatile solvents should be used with caution as rapid evaporation can lead to poor crystal quality.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound by dissolving the compound in the chosen solvent at room temperature or with gentle warming.

-

Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Place the filtered solution in a clean crystallization vessel. The vessel should be covered, but not tightly sealed, to allow for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes in it.

-

Incubation: Store the vessel in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, they can be carefully harvested from the mother liquor using a spatula or by decanting the solvent.

Biological Signaling Pathways

This compound is a potent modulator of key cellular pathways, primarily through its interaction with proteins involved in heme metabolism and transport.

Regulation of Heme Oxygenase-1 (HO-1) via Bach1 Degradation

This compound is a well-established inducer of heme oxygenase-1 (HO-1), the rate-limiting enzyme in heme catabolism. This induction occurs through the post-transcriptional regulation of the transcriptional repressor Bach1.[3][4]

Under normal conditions, Bach1 binds to Maf recognition elements (MAREs) in the promoter region of the HO-1 gene, repressing its transcription. This compound promotes the rapid degradation of the Bach1 protein in a proteasome-dependent manner.[3][4] This leads to the de-repression of the HO-1 gene, allowing for its transcription and subsequent translation into the HO-1 enzyme. The half-life of Bach1 protein is dramatically reduced in the presence of this compound, from approximately 19 hours to 45 minutes.[3][4] Interestingly, this compound does not appear to directly bind to the heme-binding region of Bach1, suggesting an indirect mechanism of action.[3][4]

Activation of the Mitochondrial Transporter ABCB10

This compound has been identified as a specific activator of the human mitochondrial ATP-binding cassette (ABC) transporter ABCB10.[5][6] ABCB10 is crucial for normal heme biosynthesis, although its precise substrate remains to be definitively identified.

Studies have shown that this compound significantly increases the ATPase activity of purified ABCB10 reconstituted in lipid nanodiscs.[5][6] This activation is specific, as other heme analogs and precursors do not elicit the same effect. The activation suggests that this compound may act as a substrate or a modulator of the transporter. This finding provides a valuable tool for studying the function of ABCB10 and its role in heme metabolism and protection against oxidative stress.[5][6][7]

Conclusion

This technical guide has provided a detailed overview of the structural characteristics, synthesis, and biological interactions of this compound. While a definitive crystal structure remains to be elucidated, data from a close analogue provides valuable insights into its molecular geometry. The detailed experimental protocols offer a foundation for the synthesis and crystallization of this and related metalloporphyrins. Furthermore, the elucidation of its roles in regulating HO-1 expression via Bach1 degradation and activating the ABCB10 transporter highlights its significance as a tool for biochemical research and its potential as a lead compound in drug development. Further studies are warranted to fully characterize its crystal structure and to explore the therapeutic implications of its multifaceted biological activities.

References

- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 2. mdpi.com [mdpi.com]

- 3. New zinc( ii ) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00762C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]

An In-depth Technical Guide to the Photophysical Properties of Zn(II) Mesoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Zn(II) Mesoporphyrin IX, a key molecule in various research and therapeutic applications. This document details its spectroscopic characteristics, experimental protocols for their determination, and its involvement in relevant biological pathways.

Core Photophysical Data

Table 1: Absorption and Emission Properties of Zn(II) Protoporphyrin IX

| Parameter | Wavelength (nm) | Solvent/Environment |

| Soret Band (λ_max, abs_) | ~415-423 | Various Organic Solvents |

| Q-Band I (λ_max, abs_) | ~586 | Dimethyl Sulfoxide (DMSO)[1] |

| Q-Band II (λ_max, abs_) | ~548 | Dimethyl Sulfoxide (DMSO)[1] |

| Emission (λ_max, em_) | ~590 | Various[1][2][3] |

Table 2: Luminescence Quantum Yield and Lifetime of Zn(II) Protoporphyrin IX

| Parameter | Value | Conditions |

| Fluorescence Quantum Yield (Φ_F_) | High (relative to free-base) | General Observation[4] |

| Fluorescence Lifetime (τ_F_) | ~1-2 ns | In protein environments[5] |

Experimental Protocols

The determination of the photophysical properties of this compound involves several key spectroscopic techniques. The following are detailed methodologies for these essential experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (Soret and Q-bands) and molar extinction coefficients.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., DMSO, Dichloromethane).

-

Serial Dilutions: Perform a series of dilutions to obtain solutions with concentrations in the micromolar range, ensuring absorbances are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in the reference cuvette.

-

Data Acquisition: Record the absorption spectra of the prepared solutions over a wavelength range of 350-700 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max_) for the Soret and Q-bands. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission maxima and relative fluorescence intensity.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in a suitable solvent to avoid inner filter effects (absorbance at the excitation wavelength should be below 0.1).

-

Fluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to one of the absorption maxima (e.g., the Soret band).

-

Data Acquisition: Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region (e.g., 450-800 nm).

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em_).

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of fluorescence.

Methodology (Comparative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission properties similar to this compound (e.g., Rhodamine 6G, Zinc Tetraphenylporphyrin).

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is kept below 0.1.

-

Data Acquisition: Measure the absorption and fluorescence emission spectra for all solutions. The integrated fluorescence intensity is the area under the emission curve.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_standard_ × (Gradient_sample_ / Gradient_standard_) × (η_sample_² / η_standard_²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the duration of the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Sample Preparation: Prepare a deoxygenated, dilute solution of this compound.

-

TCSPC Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength corresponding to an absorption band of the sample.

-

Data Acquisition: Excite the sample and measure the arrival times of the emitted photons relative to the excitation pulses. Accumulate data until a sufficient number of photons are collected to form a decay curve.

-

Data Analysis: Deconvolute the instrument response function from the measured fluorescence decay. Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ_F_).

Biological Signaling Pathway

This compound is a known modulator of the Heme Oxygenase-1 (HO-1) pathway. It induces the expression of HO-1 by promoting the degradation of the transcriptional repressor Bach1.[5][6] This process is dependent on the proteasome.[5][6]

Experimental Workflow

The following diagram outlines the typical workflow for characterizing the photophysical properties of this compound.

References

- 1. hitachi-hightech.com [hitachi-hightech.com]

- 2. Zinc Protoporphyrin IX in Meat and Meat Products: Formation, Application, and Future Perspectives -Food Science of Animal Resources | Korea Science [koreascience.kr]

- 3. Zinc Protoporphyrin IX in Meat and Meat Products: Formation, Application, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural, Photophysical, and Photochemical Characterization of Zinc Protoporphyrin IX in a Dimeric Variant of an Iron Storage Protein: Insights into the Mechanism of Photosensitized H2 Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic study of protoporphyrin IX zinc(II) encapsulated in sol-gel glass - PubMed [pubmed.ncbi.nlm.nih.gov]

ZN(II) Mesoporphyrin IX: A Technical Guide on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ZN(II) Mesoporphyrin IX, including its chemical formula and molecular weight. Furthermore, it delves into its significant biological role in the regulation of Heme Oxygenase-1 (HO-1) expression through the modulation of the transcription factor Bach1. Detailed experimental protocols for investigating this activity are also provided, alongside a visual representation of the associated signaling pathway.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Parameter | Value | References |

| Chemical Formula | C₃₄H₃₆N₄O₄Zn | [1][2] |

| Molecular Weight | Approximately 630.06 - 630.08 g/mol | [1][2][3][4][5][6] |

| CAS Number | 14354-67-7 | [1][2][3] |

| Purity | ≥95% | [1][3][6] |

| Synonyms | Zinc Mesoporphyrin, ZnMP | [1][2][5] |

Biological Activity: Regulation of Heme Oxygenase-1 Expression

This compound is a potent modulator of the Heme Oxygenase-1 (HO-1) system, a critical component of the cellular stress response. It functions primarily by inducing the rapid degradation of Bach1, a transcriptional repressor of the HMOX1 gene which encodes for HO-1.[1] This action lifts the repression on the HMOX1 gene, leading to an upregulation of HO-1 expression. The degradation of Bach1 by this compound is a proteasome-dependent process.[1]

This mechanism of action makes this compound a valuable tool for research into cellular defense mechanisms, oxidative stress, and inflammation. Its ability to upregulate HO-1 has implications for therapeutic strategies in a variety of diseases where cytoprotection is beneficial.

Signaling Pathway of this compound-Induced HO-1 Expression

Caption: this compound induces the proteasomal degradation of Bach1, leading to the upregulation of HO-1 expression.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on Bach1 degradation and HO-1 induction.

Cell Culture and Treatment

This protocol outlines the procedure for treating a human hepatoma cell line (Huh-7) with this compound to study its effects on protein expression.

-

Cell Line: Human hepatoma Huh-7 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol:

-

Seed Huh-7 cells in 6-well plates and grow to 70-80% confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in culture medium to final concentrations ranging from 1 µM to 10 µM. A vehicle control (medium with the same concentration of DMSO) should be included.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 6 hours for observing Bach1 degradation).[1]

-

Western Blot Analysis of Bach1 Protein Levels

This protocol describes the detection of Bach1 protein levels in cell lysates by Western blotting following treatment with this compound.

-

Sample Preparation:

-

After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA (Bicinchoninic acid) assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein samples on a 4-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Bach1 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Heme Oxygenase Activity Assay

This protocol provides a method to measure the enzymatic activity of heme oxygenase, which can be used to assess the inhibitory effects of this compound.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing cell or tissue lysate (as the source of the enzyme), hemin (B1673052) (the substrate), and NADPH (a cofactor).

-

To test for inhibition, add varying concentrations of this compound to the reaction mixture.

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is the conversion of hemin to biliverdin (B22007) and carbon monoxide.

-

-

Quantification of Biliverdin/Bilirubin (B190676):

-

Stop the reaction by adding a suitable reagent (e.g., chloroform).

-

Extract the bilirubin (the reduced form of biliverdin) into the chloroform (B151607) phase.

-

Measure the absorbance of the chloroform extract at approximately 464 nm using a spectrophotometer.

-

Calculate the amount of bilirubin formed using its extinction coefficient. The inhibition of HO activity by this compound will result in a decreased production of bilirubin.

-

References

- 1. Zinc Mesoporphyrin Induces Rapid and Marked Degradation of the Transcription Factor Bach1 and Up-regulates HO-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zinc mesoporphyrin induces rapid and marked degradation of the transcription factor Bach1 and up-regulates HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of heme oxygenase-1 by zinc protoporphyrin IX reduces tumor growth of LL/2 lung cancer in C57BL mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Zn(II) Mesoporphyrin IX

CAS Number: 14354-67-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zn(II) Mesoporphyrin IX, a synthetic heme analog with significant potential in various research and therapeutic areas. This document details its chemical properties, biological activities, and key experimental protocols, presenting quantitative data in a structured format and visualizing complex pathways and workflows.

Core Properties and Mechanism of Action

This compound (ZnMP) is a porphyrin derivative that serves as a valuable tool in biomedical research due to its role as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[1] Its mechanism of action extends beyond HO inhibition, involving the modulation of key cellular signaling pathways.

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 14354-67-7 | [2] |

| Molecular Formula | C₃₄H₃₆N₄O₄Zn | [2] |

| Molecular Weight | 630.07 g/mol | [2] |

| Appearance | To be determined | |

| Purity | >95% | [1] |

| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). |

Key Biological Activities:

-

Heme Oxygenase (HO) Inhibition: ZnMP is a known inhibitor of both HO-1 and HO-2 isoforms.[1]

-

Bach1 Degradation: It induces the rapid, proteasome-dependent degradation of the transcriptional repressor Bach1.[3][4] This leads to the upregulation of genes regulated by the antioxidant response element (ARE), most notably heme oxygenase-1 (HO-1).

-

ABCB10 Activation: ZnMP is a specific activator of the mitochondrial ATP-binding cassette (ABC) transporter ABCB10, stimulating its ATPase activity.

-

Antiviral Activity: It has demonstrated potent antiviral effects against the Hepatitis C virus (HCV) by promoting the proteasomal degradation of the nonstructural protein 5A (NS5A).

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological effects of this compound.

Table 1: Effect on Bach1 and NS5A Protein Stability

| Parameter | Effect of this compound | Cell Line | Reference |

| Bach1 Protein Half-life | Reduced from 19 hours to 45 minutes | Human hepatoma Huh-7 cells | [3][4] |

| HCV NS5A Protein Half-life | Reduced from 18.7 hours to 2.7 hours | Human hepatoma cells expressing HCV proteins |

Table 2: Efficacy Against Hepatitis C Virus (HCV) Replication

| ZnMP Concentration | % Reduction in HCV Replication (Con1 replicon cells) | % Reduction in HCV Replication (J6/JFH1 transfected cells) | % Reduction in HCV Replication (J6/JFH1 infected cells) | Reference |

| 10 µM | ~63% | ~70% | ~90% |

Table 3: Heme Oxygenase Inhibition

| Compound | Target | IC₅₀ | Reference |

| Zinc Protoporphyrin IX (a related compound) | HO-1 (spleen) | Not explicitly stated, but inhibition is dose-dependent | [5] |

| Zinc Protoporphyrin IX (a related compound) | HO-2 (brain) | Not explicitly stated, but inhibition is dose-dependent | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A general method for the insertion of a metal into a porphyrin ring can be adapted for the synthesis of this compound.[6][7]

Materials:

-

Mesoporphyrin IX dihydrochloride (B599025)

-

Zinc(II) acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)

-

Chloroform (CHCl₃)

-

Ethanol (B145695) (C₂H₅OH)

-

Thin-layer chromatography (TLC) apparatus

-

UV-Vis spectrophotometer

Procedure:

-

Dissolve Mesoporphyrin IX dihydrochloride in a suitable solvent such as chloroform.

-

Add a solution of Zinc(II) acetate dihydrate in ethanol to the porphyrin solution.

-

Reflux the reaction mixture. The progress of the metal insertion can be monitored by TLC and UV-Vis spectroscopy. The Soret band of the free base porphyrin will shift upon metallation.

-

Upon completion of the reaction, wash the reaction mixture with water to remove excess metal salts.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

-

The resulting solid this compound can be further purified by chromatography if necessary.

Western Blot Analysis for Bach1 Degradation

This protocol details the procedure to assess the effect of this compound on Bach1 protein levels.[3]

Materials:

-

Human hepatoma Huh-7 cells

-

This compound stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-Bach1, anti-GAPDH (loading control)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescence detection reagent (e.g., ECL-Plus)

-

Imaging system

Procedure:

-

Seed Huh-7 cells in 12-well plates and grow to the desired confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1.0, 5.0, 10 µM) for a specified time (e.g., 6 hours). A vehicle control (DMSO) should be included.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Bach1 antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of Bach1 protein.

Heme Oxygenase Activity Assay

This is a general protocol to measure the inhibitory effect of this compound on heme oxygenase activity.

Materials:

-

Rat spleen microsomes (as a source of HO-1) or brain microsomes (as a source of HO-2)

-

Hemin (substrate)

-

NADPH

-

Biliverdin (B22007) reductase

-

This compound

-

Phosphate (B84403) buffer

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing rat spleen or brain microsomes, a source of biliverdin reductase, and NADPH in a phosphate buffer.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding the substrate, hemin.

-

Incubate the reaction at 37°C for a specific time.

-

Stop the reaction and measure the formation of bilirubin, the product of the coupled reaction, spectrophotometrically at ~464 nm.

-

Calculate the percent inhibition of HO activity at each concentration of this compound to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

This compound-Induced Bach1 Degradation and Nrf2 Activation

This compound promotes the degradation of the transcriptional repressor Bach1, which normally binds to the Antioxidant Response Element (ARE) in the promoter region of genes like heme oxygenase-1 (HO-1), suppressing their transcription. The degradation of Bach1 allows the transcription factor Nrf2 to bind to the ARE and activate gene expression.[8][9]

Experimental Workflow for Assessing Antiviral Activity against HCV

This workflow outlines the key steps to evaluate the effect of this compound on Hepatitis C virus replication.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. medkoo.com [medkoo.com]

- 3. Zinc Mesoporphyrin Induces Rapid and Marked Degradation of the Transcription Factor Bach1 and Up-regulates HO-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc mesoporphyrin induces rapid and marked degradation of the transcription factor Bach1 and up-regulates HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of heme oxygenase-1 by zinc protoporphyrin IX reduces tumor growth of LL/2 lung cancer in C57BL mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US8735574B2 - Methods for synthesizing metal mesoporphyrins - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Inhibiting Bach1 enhanced the activation of Nrf2 signaling and the degradation of HNE in response to oxidative stress | Semantic Scholar [semanticscholar.org]

Technical Guide: Zn(II) Mesoporphyrin IX - Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and storage conditions for Zinc (II) Mesoporphyrin IX (ZnMP). The information herein is intended to support research, scientific, and drug development applications by providing clear, actionable data and protocols.

Physicochemical Properties

Zn(II) Mesoporphyrin IX is a synthetically accessible metalloporphyrin that serves as a valuable tool in various biological studies. Its core structure, a zinc-chelated mesoporphyrin IX, imparts specific chemical and physical properties that are critical for its function and handling.

| Property | Value |

| CAS Number | 14354-67-7 |

| Molecular Formula | C₃₄H₃₆N₄O₄Zn |

| Molecular Weight | 630.05 g/mol |

Solubility

The solubility of this compound is a critical parameter for its use in both in vitro and in vivo experimental settings. Due to its largely hydrophobic macrocycle, ZnMP exhibits poor solubility in aqueous solutions and requires organic solvents or specialized formulations for effective dissolution.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that sonication may be required to achieve the concentrations listed.

| Solvent | Concentration | Molarity (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1] | 79.36 mM[1] | Ultrasonic assistance may be necessary.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL[1] | 3.97 mM[1] | A common vehicle for in vivo studies. Forms a suspended solution that may require sonication.[1] |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a solvent of interest, a method widely used for sparingly soluble compounds.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Microcentrifuge

-

UV-Vis Spectrophotometer

-

Calibrated pipettes and tips

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform serial dilutions of the stock solution to create a set of standards with known concentrations.

-

Measure the absorbance of each standard at the characteristic Soret peak of this compound (around 408 nm) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or water bath set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Agitate the samples using an orbital shaker or vortex mixer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

Centrifuge the samples at high speed to pellet any remaining undissolved solid.

-

-

Analysis:

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant using the UV-Vis spectrophotometer at the same wavelength used for the standards.

-

-

Calculation:

-

Using the equation derived from the calibration curve, calculate the concentration of this compound in the diluted supernatant.

-

Multiply this concentration by the dilution factor to determine the equilibrium solubility of this compound in the solvent.

-

Storage and Stability

Proper storage of this compound is essential to maintain its chemical integrity and biological activity. Porphyrins, in general, are sensitive to light and should be handled accordingly.

Storage Conditions

The following table provides recommended storage conditions for both the solid compound and solutions of this compound.

| Form | Temperature | Duration | Conditions |

| Solid | Room Temperature | Up to 3 years[1][2] | Store in a dry, dark place.[3] Protect from light.[4] |

| 0 - 4 °C | Short-term (days to weeks)[3] | Store in a dry, dark place.[3] | |

| -20 °C | Long-term (months to years)[3] | Store in a dry, dark place.[3] | |

| In Solvent | -20 °C | Up to 1 year[1][2] | Protect from light. |

| -80 °C | Up to 2 years[1][2] | Protect from light. |

Shipping: this compound is generally considered stable for several weeks at ambient temperature during standard shipping.[3]

Biological Activity and Signaling Pathway

This compound is recognized for its ability to modulate the heme-responsive signaling pathways. One of its key functions is to induce the degradation of the transcriptional repressor Bach1.[5][6] Bach1 represses the expression of genes such as Heme Oxygenase-1 (HO-1), which is involved in heme catabolism.[5] By promoting the degradation of Bach1, ZnMP leads to the de-repression and up-regulation of HO-1 expression.[5][6] This degradation is mediated by the proteasome.[5][6]

ZnMP-Induced Bach1 Degradation Pathway

The following diagram illustrates the signaling pathway of this compound-induced Bach1 degradation.

Conclusion

This technical guide provides essential information on the solubility and storage of this compound for researchers and professionals in drug development. Adherence to the outlined protocols and storage conditions will ensure the integrity and optimal performance of this compound in experimental applications. The provided signaling pathway diagram offers a visual representation of its mechanism of action related to Bach1 degradation, a key aspect of its biological activity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Heme Induces Ubiquitination and Degradation of the Transcription Factor Bach1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Zinc mesoporphyrin induces rapid and marked degradation of the transcription factor Bach1 and up-regulates HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zinc Mesoporphyrin Induces Rapid and Marked Degradation of the Transcription Factor Bach1 and Up-regulates HO-1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: ZN(II) Mesoporphyrin IX as a Heme Oxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZN(II) Mesoporphyrin IX is a synthetic metalloporphyrin that serves as a potent and selective inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. By competitively binding to the active site of HO, this compound blocks the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO). This inhibitory action makes it an invaluable tool for investigating the physiological and pathophysiological roles of the heme oxygenase system in various biological processes, including inflammation, apoptosis, cell proliferation, and angiogenesis. These application notes provide an overview of the utility of this compound, detailed protocols for its use in key cellular assays, and a summary of its inhibitory effects.

Data Presentation

While a precise IC50 value for this compound against heme oxygenase-1 (HO-1) is not consistently reported in publicly available literature, its potency as an inhibitor is well-established. For context, the inhibitory activity of the closely related compound, Zinc Protoporphyrin IX (ZnPP), is provided below. It is important to note that IC50 values can vary depending on the specific assay conditions, including substrate concentration and the source of the enzyme.

| Compound | Target Enzyme | IC50 Value (µM) | Notes |

| This compound | Heme Oxygenase-1 (HO-1) | Not readily available | Consistently described as a potent inhibitor. |

| Zinc Protoporphyrin IX (ZnPP) | Heme Oxygenase-1 (HO-1) | 0.1 - 1.0 | A structurally similar and commonly used HO-1 inhibitor. |

Signaling Pathways

Heme oxygenase-1 is a critical component of the cellular stress response. Its expression is induced by various stimuli, including its substrate heme, oxidative stress, and inflammatory cytokines. The products of the HO-1 reaction have significant biological effects. Carbon monoxide acts as a signaling molecule with anti-inflammatory, anti-apoptotic, and vasodilatory properties. Biliverdin is converted to the potent antioxidant bilirubin (B190676), and the released free iron can have pro-oxidant effects if not properly sequestered. This compound, by inhibiting HO-1, prevents the production of these downstream effectors, thereby modulating these signaling pathways.

Caption: Heme Oxygenase-1 Signaling Pathway and Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound.

Heme Oxygenase Activity Assay

This protocol is designed to measure the activity of heme oxygenase in cell lysates or tissue homogenates and to assess the inhibitory effect of this compound. The assay is based on the measurement of bilirubin, the end product of the HO reaction.

Materials:

-

This compound (stock solution in DMSO)

-

Cell lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM MgCl2 and protease inhibitors)

-

Hemin (substrate, stock solution in 0.1 M NaOH)

-

NADPH (cofactor, freshly prepared)

-

Rat liver cytosol (as a source of biliverdin reductase) or recombinant biliverdin reductase

-

Spectrophotometer or plate reader

Procedure:

-

Prepare cell lysates or tissue homogenates: Culture and treat cells with or without this compound for the desired time. Harvest cells, wash with cold PBS, and lyse in cell lysis buffer. For tissues, homogenize in the lysis buffer. Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C and collect the supernatant (cytosolic fraction). Determine the protein concentration of the supernatant.

-

Set up the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Cell lysate/homogenate (containing 0.5-1 mg of protein)

-

Rat liver cytosol (1-2 mg/mL) or purified biliverdin reductase

-

Hemin (final concentration 20 µM)

-

Varying concentrations of this compound (e.g., 0.1 to 50 µM) or vehicle control (DMSO). Pre-incubate for 10-15 minutes at room temperature.

-

-

Initiate the reaction: Start the reaction by adding NADPH to a final concentration of 0.5 mM.

-

Incubate: Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.

-

Stop the reaction and extract bilirubin: Stop the reaction by adding an equal volume of chloroform. Vortex vigorously for 30 seconds and centrifuge at 12,000 x g for 5 minutes to separate the phases.

-

Measure bilirubin: Carefully transfer the lower chloroform layer to a new tube. Measure the absorbance of bilirubin at 464 nm. The concentration of bilirubin can be calculated using its molar extinction coefficient (ε = 40 mM⁻¹ cm⁻¹).

-

Data analysis: Calculate the HO activity as the amount of bilirubin produced per milligram of protein per hour. Determine the inhibitory effect of this compound by comparing the activity in the presence of the inhibitor to the vehicle control.

Caption: Heme Oxygenase Activity Assay Workflow.

Assessment of Apoptosis by Annexin V and Propidium (B1200493) Iodide Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell culture and treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

-

Harvest cells: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Wash cells: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add Binding Buffer: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow cytometry analysis: Analyze the samples immediately using a flow cytometer.

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe CM-H2DCFDA to measure intracellular ROS levels in cells treated with this compound. CM-H2DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

-

This compound

-

CM-H2DCFDA (stock solution in DMSO)

-

Hank's Balanced Salt Solution (HBSS) or PBS

-

Fluorescence microscope, plate reader, or flow cytometer

Procedure:

-

Cell culture and treatment: Seed cells in appropriate culture vessels (e.g., plates, coverslips). Treat cells with this compound or vehicle for the desired time. Include a positive control (e.g., H₂O₂ treatment).

-

Loading with CM-H2DCFDA: Remove the culture medium and wash the cells once with pre-warmed HBSS or PBS. Add CM-H2DCFDA solution (final concentration 5-10 µM in HBSS) to the cells.

-

Incubate: Incubate the cells for 30-45 minutes at 37°C in the dark.

-

Wash: Remove the CM-H2DCFDA solution and wash the cells twice with HBSS or PBS to remove excess probe.

-

Measurement:

-

Fluorescence Microscopy: Add fresh HBSS or culture medium and immediately visualize the cells under a fluorescence microscope with appropriate filters (excitation ~495 nm, emission ~525 nm).

-

Plate Reader: Add fresh HBSS or culture medium and measure the fluorescence intensity using a microplate reader.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.

-

-

Data Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the change in ROS levels.

Conclusion

This compound is a critical research tool for elucidating the complex roles of the heme oxygenase system. The protocols provided herein offer standardized methods to investigate its effects on enzyme activity, cell viability, and oxidative stress. Careful optimization of experimental conditions is recommended to ensure reliable and reproducible results. The use of this compound in these assays will continue to contribute to our understanding of diseases where the heme oxygenase pathway is implicated, and may aid in the development of novel therapeutic strategies.

Application Notes and Protocols for In Vitro Heme Oxygenase Inhibition Assay Using ZnMP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting in vitro heme oxygenase (HO) inhibition assays using Zinc Protoporphyrin (ZnMP), a well-characterized competitive inhibitor of HO activity. This document includes an overview of the heme oxygenase signaling pathway, comprehensive experimental protocols, and representative data for the inhibition of HO-1.

Introduction

Heme oxygenase (HO) is a critical enzyme in cellular physiology, responsible for the rate-limiting step in the degradation of heme.[1][2] This process yields three biologically active products: carbon monoxide (CO), a gaseous signaling molecule; biliverdin (B22007), which is rapidly converted to the potent antioxidant bilirubin (B190676); and ferrous iron (Fe²⁺).[1][3] There are two primary isoforms of heme oxygenase: an inducible isoform, HO-1, and a constitutive isoform, HO-2. HO-1 is upregulated in response to various cellular stressors, including oxidative stress, and plays a significant role in cytoprotection.[3][4] Conversely, the overexpression of HO-1 has been implicated in the progression of certain cancers, making it a viable therapeutic target.[3]

Zinc protoporphyrin (ZnMP) is a structural analog of heme that competitively inhibits HO activity by binding to the active site of the enzyme without being catabolized.[3] This property makes ZnMP a valuable tool for studying the physiological roles of HO and for screening potential therapeutic inhibitors.

Heme Oxygenase Signaling Pathway

The enzymatic degradation of heme by heme oxygenase is a central component of cellular defense against oxidative stress. Heme, a pro-oxidant molecule when present in excess, is catabolized by HO-1 into carbon monoxide (CO), biliverdin, and free iron (Fe²⁺).[3] Biliverdin is subsequently reduced to bilirubin by biliverdin reductase.[1] Both CO and bilirubin have demonstrated cytoprotective and anti-inflammatory properties.[5]

Caption: Heme Oxygenase-1 Signaling Pathway and Inhibition by ZnMP.

Data Presentation